Araliadiol

説明

Synthesis Analysis

The synthesis of molecules like Araliadiol often involves integrating biological strategies with traditional chemical synthesis to generate molecules with defined properties. This approach leverages nature's ability to produce complex molecules and assemblies, aiming to achieve functionalities difficult to attain solely through chemical means (Wu & Schultz, 2009).

Molecular Structure Analysis

Understanding the molecular structure of compounds such as this compound involves detailed spectroscopic studies and molecular characterizations. For example, the molecular structure analysis of related compounds has been achieved through physicochemical and spectroscopic studies, offering insights into their complex molecular arrangements (Kang, Kim, & Xu, 1999).

Chemical Reactions and Properties

This compound's chemical reactivity and properties can be influenced by its molecular structure, enabling specific interactions and reactions. For instance, the synthesis of complex molecular structures often involves unique reactions that define the chemical behavior of these molecules (Peterson & Overman, 2004).

科学的研究の応用

Inhibitory Effect on Breast Cancer Cell Proliferation : Araliadiol, isolated from the leaves of Aralia cordata Thunb., exhibited significant inhibitory effects on the growth of a human breast adenocarcinoma cell line (MCF-7). The compound induced G1 cell cycle arrest, influencing cell cycle progression by downregulating cyclin D3 and cyclin-dependent kinase 4 (cdk4), and upregulating p21 (WAF-1/Cip1) through a p53-independent mechanism (Cheng et al., 2011).

Cardioprotective and Antiarrhythmic Activities : Studies on Aralia species have demonstrated a range of pharmacological effects, including cardioprotective and antiarrhythmic activities. Specific compounds within Aralia have been shown to exhibit these effects, potentially making them suitable for patients with a higher risk for cardiovascular diseases (Shikov et al., 2016).

Prevention of Cataractogenesis : A water extract of Aralia elata demonstrated inhibitory activity against aldose reductase and antioxidant effects, suggesting a preventive effect on cataractogenesis in both in vitro lens organ cultures and in vivo in streptozotocin-induced diabetic rats (Chung et al., 2005).

Cytotoxic Activity against Cancer Cells : Compounds isolated from the leaves of Aralia elata, including various triterpene saponins, have demonstrated significant cytotoxic activities against cancer cell lines, suggesting potential applications in cancer therapy (Zhang et al., 2013).

Inhibition of Dental Caries Formation : Aralia continentalis has been studied for its inhibitory effect on cariogenic properties of Streptococcus mutans, a bacterium involved in the formation of dental caries. Extracts of the plant showed significant inhibition of acid production, glucan synthesis, and adherence of the bacteria, suggesting its potential use in dental health (Lee et al., 2011).

作用機序

Araliadiol is a polyacetylenic compound isolated from the leaves of Aralia cordata Thunb . It has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor effects .

Target of Action

This compound primarily targets MCF-7 cells, a human breast adenocarcinoma cell line . It inhibits the growth of these cells, with an IC50 value of 6.41 µg/mL .

Mode of Action

This compound interacts with its targets by inhibiting cell cycle progression of MCF-7 cells at the G1-S transition . This inhibition is accompanied by a decrease in the levels of cyclin D3 and cyclin-dependent kinase 4 (cdk4), and an increase in the expression of p21 (WAF-1/Cip1) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle progression of MCF-7 cells . By inhibiting the transition from the G1 phase to the S phase, this compound effectively halts the proliferation of these cells .

Pharmacokinetics

It is known that this compound has low water solubility and is soluble in organic solvents such as ethanol and dichloromethane .

Result of Action

The result of this compound’s action is the inhibition of MCF-7 cell growth . This is achieved through the inhibition of cell cycle progression, specifically at the G1-S transition . The compound also affects the phosphorylation of retinoblastoma protein (Rb) in MCF-7 cells, leading to a decrease in the levels of cyclin D3 and cdk4 and an increase in the expression of p21 (WAF-1/Cip1) .

Safety and Hazards

特性

IUPAC Name |

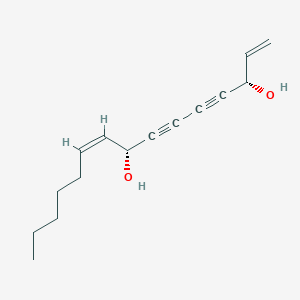

(3S,8R,9Z)-pentadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-3-5-6-7-8-12-15(17)13-10-9-11-14(16)4-2/h4,8,12,14-17H,2-3,5-7H2,1H3/b12-8-/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRIUXSFFOWKRO-USJBSMOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\[C@H](C#CC#C[C@H](C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-5-(phenylmethoxy)-phenol-d7](/img/no-structure.png)